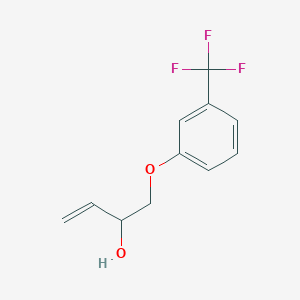
(R)-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride is a chemical compound that features a fluorobenzyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride typically involves the reaction of 4-fluorobenzylamine with a suitable ester or acid chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms .
Medicine
In medicine, ®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of ®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. This compound can inhibit or activate specific enzymes, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: This compound shares the fluorobenzyl group but lacks the propanoate backbone.
4-Methylbenzylamine: Similar structure but with a methyl group instead of a fluorine atom.
4-Chlorobenzylamine: Contains a chlorine atom instead of fluorine.
Uniqueness
®-Methyl3-amino-2-(4-fluorobenzyl)propanoatehydrochloride is unique due to the combination of the fluorobenzyl group and the propanoate backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C11H15ClFNO2 |
|---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
methyl (2R)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
OLZBLSLEASNJEF-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)F)CN.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]propanamide](/img/structure/B15243033.png)
![6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15243039.png)
![1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone](/img/structure/B15243045.png)
![tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B15243051.png)
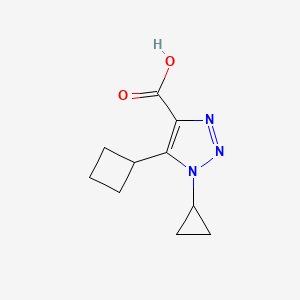
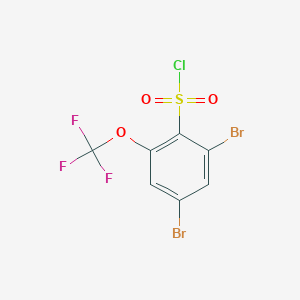

![1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15243072.png)
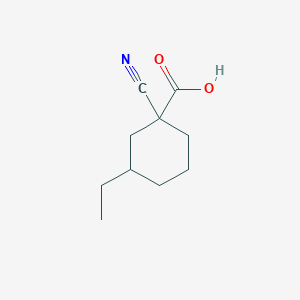
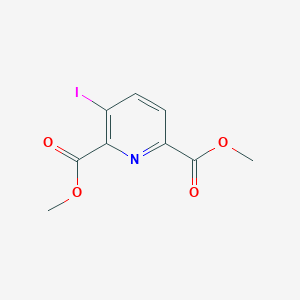
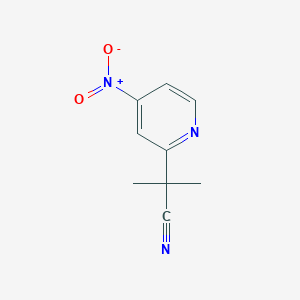
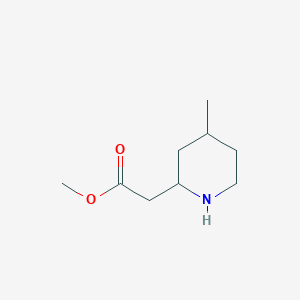
![Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15243109.png)
